- Synthesis and biological activity of a series of diaryl-substituted α-cyano-β-hydroxypropenamides, a new class of anthelmintic agents, Journal of Medicinal Chemistry, 1991, 34(11), 3295-301

Cas no 96784-54-2 (3-Methyl-4-nitrobenzonitrile)

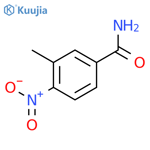

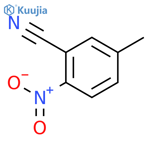

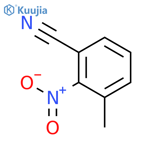

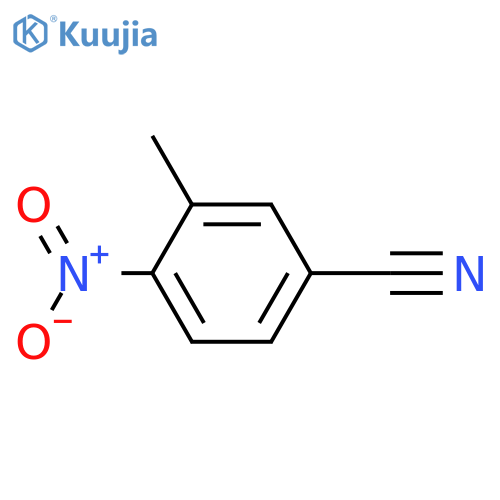

3-Methyl-4-nitrobenzonitrile structure

상품 이름:3-Methyl-4-nitrobenzonitrile

3-Methyl-4-nitrobenzonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 3-Methyl-4-nitrobenzonitrile

- 4-Nitro-m-tolunitrile

- Benzonitrile, 3-methyl-4-nitro-

- 3-Methyl-4-nitro-benzonitrile

- IHVNKSXTJZNBQA-UHFFFAOYSA-N

- 3-methyl-4-nitrobenzenecarbonitrile

- 5-Cyano-2-nitrotoluene

- 4-Cyano-2-methylnitrobenzene

- IHVNKSXTJZNBQA-UHFFFAOYSA-

- SBB058367

- 6780AC

- ST50406845

- ST24042322

- 3-Methyl-4-nitrobenzonitrile (ACI)

- m-Tolunitrile, 4-nitro- (6CI)

- 4-Nitro-3-methylbenzonitrile

- DTXSID70384248

- DS-10913

- MFCD00017615

- TD1024

- DTXCID90335272

- SCHEMBL1026558

- AKOS006229595

- 96784-54-2

- EN300-160573

- CS-0040051

- AC-26101

- DB-057647

- SY100991

-

- MDL: MFCD00017615

- 인치: 1S/C8H6N2O2/c1-6-4-7(5-9)2-3-8(6)10(11)12/h2-4H,1H3

- InChIKey: IHVNKSXTJZNBQA-UHFFFAOYSA-N

- 미소: N#CC1C=C(C)C([N+](=O)[O-])=CC=1

- BRN: 2443778

계산된 속성

- 정밀분자량: 162.04300

- 동위원소 질량: 162.043

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 12

- 회전 가능한 화학 키 수량: 0

- 복잡도: 225

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 2.6

- 표면전하: 0

- 토폴로지 분자 극성 표면적: 69.6

실험적 성질

- 색과 성상: 연황색 결정 분말

- 밀도: 1.26±0.1 g/cm3 (20 ºC 760 Torr),

- 융해점: 80-81 ºC

- 비등점: 322.2±30.0 °C at 760 mmHg

- 플래시 포인트: 148.6±24.6 °C

- 굴절률: 1.568

- 용해도: 극미용성(0.31g/l)(25ºC),

- 수용성: Insoluble in water

- PSA: 69.61000

- LogP: 2.29808

- 용해성: 물에 녹지 않다

3-Methyl-4-nitrobenzonitrile 보안 정보

- 신호어:warning

- 피해 선언: Toxic

- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리

- 위험물 운송번호:3439

- 위험 범주 코드: 20/21/22-36/37/38

- 보안 지침: S26-S36/37/39-S45

-

위험물 표지:

- 패키지 그룹:III

- 위험 용어:R20/21/22

- 보안 용어:6.1

- 포장 등급:III

- 위험 등급:6.1

- 저장 조건:실온 저장

3-Methyl-4-nitrobenzonitrile 세관 데이터

- 세관 번호:2926909090

- 세관 데이터:

?? ?? ??:

2926909090개요:

2926909090 기타 아크릴 화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

?? ??:

?? ??, ?? ??, 사용

요약:

HS: 2926909090 기타 아크릴 기능 화합물 부가가치세: 17.0% 환급률: 9.0% 규제 조건: 없음??? ??:6.5% General tariff:30.0%

3-Methyl-4-nitrobenzonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110691-25g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 98% | 25g |

¥1051.00 | 2024-04-23 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11301-10g |

3-Methyl-4-nitrobenzonitrile, 97% |

96784-54-2 | 97% | 10g |

¥2954.00 | 2023-02-26 | |

| TRC | M240800-5g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 5g |

$ 245.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110691-5g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 98% | 5g |

¥294.00 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M57540-250mg |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 250mg |

¥36.0 | 2021-09-04 | ||

| Fluorochem | 221582-1g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 95% | 1g |

£15.00 | 2022-03-01 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M841522-250mg |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 97% | 250mg |

¥54.90 | 2022-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11301-5g |

3-Methyl-4-nitrobenzonitrile, 97% |

96784-54-2 | 97% | 5g |

¥931.00 | 2023-02-26 | |

| Chemenu | CM157343-1000g |

3-methyl-4-nitrobenzonitrile |

96784-54-2 | 95% | 1000g |

$5520 | 2021-06-17 | |

| eNovation Chemicals LLC | D508215-25g |

3-Methyl-4-nitrobenzonitrile |

96784-54-2 | 97% | 25g |

$695 | 2024-05-24 |

3-Methyl-4-nitrobenzonitrile 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 24 h, reflux

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

참조

- Dihydrobenzofuran derivatives as insecticidal compounds and their preparation, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Sodium peroxoborate Solvents: Acetic acid ; overnight, 55 °C; 55 °C → rt

1.2 Solvents: Water ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Solvents: Water ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

참조

- Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging, Chemistry - A European Journal, 2016, 22(18), 6361-6367

합성회로 4

반응 조건

1.1 Catalysts: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone

참조

- Grignard reagents selective attack to nitroarenic function in the presence of other electrophilic groups, Tetrahedron Letters, 1985, 26(1), 115-18

합성회로 5

반응 조건

1.1 Reagents: Silver acetate , Lithium chloride Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Acetonitrile ; 24 h, 80 °C

참조

- Synthesis of nitriles via palladium-catalyzed water shuffling from amides to acetonitrile, Organic & Biomolecular Chemistry, 2014, 12(45), 9109-9112

합성회로 6

반응 조건

1.1 Reagents: Ozone , Nitrogen dioxide Solvents: Acetonitrile ; 3 h, -10 °C

참조

- Nitration of moderately deactivated arenes with nitrogen dioxide and molecular oxygen under neutral conditions. Zeolite-induced enhancement of regioselectivity and reversal of isomer ratios, Organic & Biomolecular Chemistry, 2003, 1(13), 2326-2335

합성회로 7

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Toluene ; 5 - 6 h, rt → reflux

참조

- Novel commercial scale synthetic approach for 5-cyanoindole: a potential intermediate for vilazodone hydrochloride, an antidepressant drug, Asian Journal of Chemistry, 2020, 32(10), 2460-2462

합성회로 8

반응 조건

참조

- Use of Conformationally Restricted Benzamidines as Arginine Surrogates in the Design of Platelet GPIIb-IIIa Receptor Antagonists, Journal of Medicinal Chemistry, 1997, 40(18), 2843-2857

합성회로 9

반응 조건

1.1 Reagents: Nitric acid ; < 10 °C; 1 h, < 10 °C → rt

참조

- Nitration of m-tolunitrile and identification of the products, Jingxi Huagong, 2005, 22(9), 699-701

합성회로 10

반응 조건

참조

- Preparation of α-cyano-β-oxo-N-phenylbenzenepropanamides as anthelmintics, United States, , ,

합성회로 11

반응 조건

참조

- Preparation of 5,6-bicyclic glycoprotein IIb-IIIa receptor antagonists useful for the inhibition of blood platelet aggregation, European Patent Organization, , ,

3-Methyl-4-nitrobenzonitrile Raw materials

3-Methyl-4-nitrobenzonitrile Preparation Products

3-Methyl-4-nitrobenzonitrile 관련 문헌

-

1. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenesPeter H. Gore,Stewart Thorburn,David J. Weyell J. Chem. Soc. Perkin Trans. 1 1973 2940

-

Xinhua Peng,Naoyuki Fukui,Masayuki Mizuta,Hitomi Suzuki Org. Biomol. Chem. 2003 1 2326

96784-54-2 (3-Methyl-4-nitrobenzonitrile) 관련 제품

- 87376-25-8(2-Amino-4-nitrobenzonitrile)

- 4110-33-2(2,4-Dinitrobenzonitrile)

- 26830-95-5(4-Methyl-2-nitrobenzonitrile)

- 64113-86-6(5-Methyl-2-nitrobenzonitrile)

- 612-24-8(2-Nitrobenzonitrile)

- 35213-00-4(2,6-Dinitrobenzonitrile)

- 939-79-7(2-Nitro-p-toluonitrile)

- 20033-48-1(1,3-Benzenedicarbonitrile, 2-amino-5-nitro-)

- 17420-30-3(2-amino-5-nitro-benzonitrile)

- 71516-35-3(2-Methyl-3-nitrobenzonitrile)

추천 공급업체

Amadis Chemical Company Limited

(CAS:96784-54-2)3-Methyl-4-nitrobenzonitrile

순결:99%

재다:25g

가격 ($):190.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:96784-54-2)-METHYL-4-NITROBENZO

순결:98%

재다:Company Customization

가격 ($):문의